Ranitidine

Catalog No.
S541054
CAS No.
66357-35-5
M.F
C13H22N4O3S
M. Wt
314.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine

CAS Number

66357-35-5

Product Name

Ranitidine

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Solubility

soluble in wate

Synonyms

AH 19065, AH-19065, AH19065, Biotidin, Hydrochloride, Ranitidine, N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine, Ranisen, Ranitidin, Ranitidine, Ranitidine Hydrochloride, Sostril, Zantac, Zantic

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
  • Peptic Ulcer Disease: Research demonstrated Ranitidine's efficacy in healing peptic ulcers, both duodenal and gastric, in numerous clinical trials. Studies showed it significantly improved ulcer healing rates compared to placebo .
  • Gastroesophageal Reflux Disease (GERD): Ranitidine effectively reduced the symptoms of GERD, such as heartburn and acid regurgitation, as evidenced by several clinical studies .

Recent Research on Potential Carcinogenic Effects

In 2019, research identified the presence of N-Nitrosodimethylamine (NDMA) in Ranitidine, a known probable human carcinogen . This discovery led to extensive research on the potential link between Ranitidine use and cancer risk.

  • Epidemiological Studies: Several large-scale studies have investigated the association between Ranitidine use and various cancers. While some studies haven't found a definitive link, others suggest a potential increased risk for certain cancers, including liver, lung, gastric, and pancreatic cancers .

Physical Description

Solid

Color/Form

SOLID

XLogP3

0.3

Boiling Point

437.1±45.0

LogP

0.2
0.27 (LogP)

Odor

Characteristic

Appearance

Yellow oil

Melting Point

134
69.5 °C

UNII

884KT10YB7

Related CAS

66357-59-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is used alone or with concomitant antacids for the following conditions: short-term treatment of active duodenal ulcer, treating gastric acid hypersecretion due to Zollinger-Ellison syndrome, systemic mastocytosis, and other conditions that may pathologically raise gastric acid levels. It also used in the short term treatment of active benign gastric ulcers and maintenance therapy of gastric ulcers at a reduced dose. In addition to the above, ranitidine can be used for the treatment of GERD symptoms, treatment of erosive esophagitis (endoscopically diagnosed) and the maintenance of gastric or duodenal ulcer healing.[L10818,L10821]
FDA Label

Livertox Summary

Ranitidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Ranitidine has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiulcer Agents

Therapeutic Uses

Anti-Ulcer Agents; Histamine H2 Antagonists
Ranitidine is effective for the treatment of duodenal or gastric ulcer and relieves symptoms of reflux esophagitis. It heals some NSAID-induced ulcers but does not appear to prevent their initial occurrence. ... Investigationally, this drug prevented aspiration pneumonitis during surgery, and it appears to be useful for the prophylaxis of bleeding due to stress ulcers.
Studies show that ranitidine can adequately inhibit acid secretion in patients with gastric hypersecretory disorders, is safe at high doses, does not cause the antiandrogen side effects frequently seen with high doses of cimetidine, & is threefold more potent than cimetidine. Patients relatively resistant to cimetidine will have proportional resistance to ranitidine.
Ranitidine and a placebo were evaluated in the 28 day treatment of duodenal ulcer through an open randomized study performed in 120 patients. At the end of the treatment, ranitidine demonstrated a significantly higher efficacy on ulcer healing as well as on symptom relief in comparison with placebo (P less than 0.05).
Parenteral ranitidine is used to prevent and treat ... upper gastrointestinal, stress-induced ulceration and bleeding, especially in intensive care patients. However, the efficacy of histamine H2-receptor antagonists in treating hemorrhage in critically ill patients has not been established. /NOT included in US product labeling/
Histamine H2-receptor antagonists are indicated in the short-term treatment of active duodenal ulcer. They are also indicated (at reduce dosage) in the prevention of duodenal ulcer recurrence in selected patients. /Histamine H2-receptor antagonists; Included in US product labeling/
... Ranitidine /is/ indicated in the short-term treatment of active benign gastric ulcer. /Included in US product labeling/
... Rantidine /is/ indicated in the treatment of pathological gastric hypersecretion associated with Zollinger-Ellison syndrome (alone or as part of multiple endocrine neoplasia Type-1), systemic mastocytosis, and multiple endocrine adenoma. /Included in US product labeling/
... Ranitidine /is/ indicated in the treatment of acute gastroesophageal reflux disease, which may or may not cause erosion or ulcerative esophagitis. /Included in US product labeling/
... Ranitidine /is/ used to treat upper gastrointestinal bleeding secondary to gastric ulcer, duodenal ulcer, or hemorrhagic gastritis. /NOT included in US product labeling/
Histamine H2-receptor antagonists are not recommended for minor digestive complaints.
... Ranitidine /is/ also used before anesthesia induction for the prophylaxis of aspiration pneumonitis. /NOT included in US product labeling/
Lansoprazole is a H+.K(+)-ATPase (proton pump) inhibitor with an anti-secretory action and is therefore potentially useful in the treatment of gastro-esophageal reflux. Methods: This study was conducted to determine the efficacy and short-term safety of lansoprazole at doses of 30 mg or 60 mg once daily, compared with ranitidine 150 mg twice daily, in the treatment of patients with reflux oesophagitis. This was a double-bind, stratified, randomized, comparative, parallel group study conducted in five centers in the UK. A total of 229 patients (155 men) aged 18-79 years with endoscopically-confirmed oesophagitis were randomized to receive lansoprazole 30 mg po daily, lansoprazole 60 mg po daily, or ranitidine 150 mg po bd. Efficacy was assessed by endoscopic examination at 4 weeks and 8 weeks, together with symptom relief and antacid usage. Results: Lansoprazole 30 mg and 60 mg were superior at 4 and 8 weeks (P 0.01) to ranitidine in healing reflux oesophaqitis: respective healing rates being 84%, 72% and 39% after 4 weeks and 92%, 91% and 53% after 8 weeks. Relief of heartburn with lansoprazole 30 mg and 60 mg was superior to that achieved with ranitidine at both week 4 (P < O.Ol) and week 8 (P 0.02). Sixty-four patients experienced a total of 85 adverse events, one-third of which were considered drug-related. The incidence and severity were similar in the three groups. CONCLUSION: Lansoprazole 30 mg and 60 mg once daily are more effective than ranitidine 150 mg twice daily in the short-term treatment of reflux oesophagitis.
Pantoprazole is a new substituted benzimidazole, which is a potent inhibitor of gastric acid secretion by its inhibition of H+,K(+)-ATPase. Pantoprazole, 40 mg, was compared with the H2-receptor antagonist ranitidine, 300 mg, in the healing of acute duodenal ulcer. Two hundred seventy-six patients with endoscopically diagnosed duodenal ulcer were studied in this multirenter double-blind study. Patients were reendoscopied after two weeks of treatment, and those patients whose ulcers remained unhealed were also endoscoped after an additional two weeks of treatment. The primary end point was the complete healing of the ulcer. Demographic characteristics were comparable in both treatment groups. After two weeks of treatment, 90/124 (73%) patients in the pantoprazole group had healed ulcers compared with 57/126 (45%) patients in the ranitidine group (P < 0.001, per-protocol analysis). After four weeks, the cumulative healing rates were 92% and 84% in the pantoprazole and ranitidine groups, respectively (P = 0.073). Symptoms were also improved at week 2, with 84% and 72% of patients in the pantoprazole and ranitidine groups, respectively, reporting no ulcer pain (P < 0.05, per-protocol analysis). Both treatments were well tolerated. This study has confirmed the superiority of pantoprazole compared with ranitidine in the healing of duodenal ulcers and pain relief after two weeks of treatment and has shown pantoprazole to be well tolerated in this indication.
OBJECTIVE: To compare the efficacy and safety of ebrotidine and ranitidine administered once daily in equimolar doses of 800 and 300 mg, respectively. PATIENTS: A total of 298 duodenal ulcer patients were studied. DESIGN: A multicentre, parallel, randomized clinical trial. METHODS: Of the 298 patients studied, 150 were randomly assigned to ebrotidine and 148 to ranitidine treatment. Digestive endoscopy was performed at enrolment and at weeks 4, 6 and 8 unless the ulcer had healed before. Endoscopic findings were the main parameter for the assessment of treatment efficacy. Plasma gastrin and pancreatic polypeptide concentrations were also measured before and after termination of the therapy. RESULTS: Ebrotidine achieved a duodenal ulcer healing rate comparable to that of ranitidine, and no statistically significant difference was found between the two drugs. The drugs were equally effective in improving ulcerous dyspeptic symptoms and in relieving gastric pain. Both tobacco and ethanol consumption influenced ulcer healing adversely, but healing in smokers was more pronounced in patients treated with ebrotidine, possibly because of its cytoprotective activity. CONCLUSIONS: Ebrotidine 800 mg is as effective and safe as ranitidine 300 mg in healing duodenal ulcer, but ebrotidine appears to be superior in promoting the healing of duodenal ulceration in smokers.
Omeprazole has been shown to be superior to H2-Blockers in terms of complete healing rates of gastric and duodenal ulcers. We investigated in more detail the kinetics of ulcer healing under omeprazole (20 mg mane) compared with ranitidine 300 mg nocte) in gastric ulcer (n = 28) and duodenal ulcer (n = 27) by multiple series endoscopy. After endoscopic diagnosis (day 0) patients were allocated to either omeprazole or ranitidine in a random order. Endoscopic controls were undertaken at day 3, 7, 14, 21, 28, 42 up to complete ulcer healing. The seize of ulcer areas was assessed by independent endocopists estimating the longest and shortest diameter D acc. to the formula A = pi x Dl x D2:4. Results: In gastric ulcers and duodenal ulcers cumulating healing rates were sign, higher under omeprazole. In gastric ulcers and duodenal ulcers, the most striking differences in the absolute and percentual reduction of ulcer seize in favor of omeprazole vs ranitidine were observed mainly during the first week. At d3 under omeprazole the reduction in duodenal ulcers-area was 43% and at day 7 75% compared to a distinctly lower rate under ranitidine with the corresponding figures of 9% and 61% resp. In gastric ulcers the mean reduction in area was for IM at day 3 41%, at day 7 82% in contrast to ranitidine at day 3 of 34% and day 7 of 49%. The faster healing during the first week was accompanied by sign more rapid reduction in day-and-night-painscore during omeprazole vs ranitidine.
BACKGROUND: Pantoprazole is a newly developed gastricH+/K(+)-adenosine triphosphatase inhibitor with a potent and long-acting inhibitory effect on gastric acid secretion. METHODS: In a double-blind multicenter study with 28 centers in Germany, pantoprazole (40 mg before breakfast) was compared with ranitidine (300 mg at bedtime) with regard to healing rates, time until healing, symptom relief, and tolerability. A total of 248 outpatients with benign gastric ulcer were included. RESULTS: The healing rates after 2, 4, and 8 weeks were 37%, 87%, and 97%, respectively, in the pantoprazole and 19%, 58%, and 80% in the ranitidine group. The differences between the two groups were significant at 2 weeks (p < 0.01), 4 weeks (p < 0.001), and 8 weeks (p c 0.001; Cochran/Mantel-Haenszel method). Ulcer healing proceeded significantly faster with pantoprazole (p < 0.001; Uleman's U-test). Both treatments were well tolerated. CONCLUSIONS: Pantoprazole appears to be superior to ranitidine in gastric ulcer healing.
Forty-two patients with peptic ulceration of the duodenum, stomach or esophagus, who had not responded to 3 or more months of high-dose treatment with ranitidine (450 or 600 mg/day), were treated with oral lansoprazole at 30-60 mg daily. In 40 patients (95.2%) the ulcers healed within 2-12 weeks. In the remaining 2 patients healing took several months but eventually all ulcers healed. After healing, 40 patients underwent long-term maintenance treatment with 30-60 mg lansoprazole daily for 1-3 years (continuing). During maintenance therapy with lansoprazole, no endoscopically verified relapses occurred when the drug was taken regularly. In one patient treatment had to be discontinued because of a drug-related colitis that disappeared soon after treatment had been stopped. There were no significant changes in routine laboratory tests in any patient. Basal serum gastrin concentrations, which were already elevated by the previous high-dose ranitidine treatment (125 + or - 25 pg/ml), rose to four times the normal values after 4 weeks of treatment with lansoprazole (255 + or - 65 pg/ml). Thereafter no further increases in basal serum gastrin concentrations were observed, even after 3 years of administration. The volume density of argyrophilic cells in the oxyntic mucosa increased slightly during lansoprazole treatment; until now no dysplasia of the enterochromaffin-like cells has been observed. In conclusion, 30-60 mg lansoprazole daily healed ranitidine-resistant peptic ulcers, and subsequent maintenance therapy with 30-60 mg lansoprazole daily was found to be highly effective and safe over the time observed.
This multinational double-blind trial compared the efficacy and safety of ranitidine 300 mg nocte, 300 mg post-evening meal (pem) and cimetidine 800 mg nocte in patients with endoscopically verified duodenal ulcer disease aged < 60 years (n = 1318) and > or = 60 years (n = 354). The relative efficacy of the treatments was not dependent upon age after either 2 or 4 weeks of therapy. However, ulcer healing after 2 weeks of therapy was significantly higher in patients receiving ranitidine 300 mg pem than in those receiving cimetidine (p = 0.003) in the < 60-year group, but the difference was not significant in the > or = 60-year group. Fewer patients aged > or = 60 years on cimetidine (62%) became pain free compared with those on ranitidine (72% in both groups). Relief of epigastric pain and heartburn was related to pre-trial severity in both age groups. The incidence and type of adverse events were similar in the two age groups. It is concluded that ranitidine and cimetidine are as effective at healing duodenal ulcer and relieving ulcer symptoms in elderly as in younger patients.
In a randomized double-blind 4-wk trial, ranitidine doses of 300 mg at bedtime (hs), twice daily (bid), three times daily, and four times daily were compared in 629 patients with endoscopically confirmed duodenal ulcer(s). Endoscopies were performed at baseline and after 4 wk of therapy. Per protocol analysis revealed wk 4 healing rates that were significantly increased (p < or = 0.001) for the twice daily, three times daily, and four times daily groups, compared with the bedtimes group. All treatments provided early symptomatic (ulcer pain ) relief. No significant differences in adverse events or laboratory abnormalities were observed between groups. Ranitidine 300 mg twice daily provides an alternative therapeutic approach for patient populations at risk for ulcer complications. These patients include those with the following: a past history of an upper gastrointestinal hemorrhage, perforation, obstruction, penetration, or giant (> 2.0 cm) duodenal ulcer. The elderly and those with chronic unresponsive ulcerations may also be included in this population.
The effects of cimetidine and ranitidine on the steady-state pharmacokinetics, safety, and efficacy of a chronotherapeutically formulated, once-daily theophylline preparation were evaluated in 12 adult patients with asthma. In this randomized, double-blind, three-way crossover study, patients received a fixed dose of chronotherapeutically formulated-theophylline and concurrent cimetidine, ranitidine, or placebo for a period of 7 days each. Asthma symptoms, drug side effects, and beta 2-agonist inhaler use were recorded daily. Venous blood sampling for pharmacokinetic assessment was done over a complete dosing interval on day 7 of each phase. Coadministration of cimetidine, but not ranitidine, was associated with a significant decrease in the apparent oral clearance of theophylline (2.47 + or - 0.91 vs 1.85 + or - 0.63 L/hr; P = 0.004) and increases in the theophylline area under the curve (233.48 + or - 58.99 vs 307.43 + or - 79.07 mg/l/hr; P = 0.003), peak concentration (13.2 + or - 2.8 vs 16.7 + or - 3.7 mg/l; P = 0.002), and trough concentration (6.4 + or - 2.5 vs 9.0 + or - 3.0 mg/l; P = 0.008). Despite the changes in theophylline pharmacokinetic parameters during cimetidine treatment, no significant differences in asthma symptom scores or side effects were seen when once-daily chronotherapeutically formulated-theophylline was administered concomitantly with cimetidine, ranitidine, or placebo.
We conducted a double-blind study comparing two dosage regimens of a prokinetic drug, cisapride (10 mg q.d.s. and 20 mg b.d.), with a low dose of a H2-receptor antagonist (150 mg ranitidine b.d.) in the treatment of 155 patients with reflux oesophagitis as determined by endoscopy. The active treatment took 8 to 12 weeks depending on whether complete healing was found at endoscopy. Improvement in oesophagitis grades from baseline to endpoint was observed in 68% of patients in the 10 mg cisapride q.d.s. group, 83% in the cisapride 20 mg b.d. group and 81% in the ranitidine group (N.S.). At endpoint, the percentages of endoscopically cured patients with initial grades I or II were 52% for 10 mg cisapride q.d.s., 71% for 20 mg cisapride b.d. and 80% for ranitidine IN.S.). The proportional improvement of the overall reflux symptom score (60%) also showed no significant difference between the three groups. In the treatment of mild reflu. oesophagitis (grades I and II) similar results can be expected from 20 mg cisapride b.d. and 150 mg ranitidine b.d. As the results of the two dosage regimens of cisapride were not different, the 20 mg twice daily regimen is preferred because it will improve patient compliance. It is concluded that in reflux oesophagitis grades I and II, the efficacy of 20 mg cisapride b.d. and 150 mg ranitidine b.d. are broadly similar.
ASHP Blinded, retrospective data collection was used to capture health care resource use and six-week outcome data for 167 patients completing a clinical trial to assess economic impact of continuous infusion ranitidine for prophylaxis of upper gastrointestinal bleeding. Placebo patients were 5.29 times more likely to develop a hemorrhage than were ranitidinee patients. Nonbleeding patients had a median two day shorter intensive care stay. Patients receiving placebo who bled required 500 ml more transfused blood than did patients receiving ranitidine who bled. Placebo non-bleeders required in excess of 300 ml additional blood than did ranitidine non-bleeders. Continuous infusion ranitidine may provide substantial clinical and economic benefits in the prophylactic treatment of stress-related upper gastrointestinal bleeding.
OBJECTIVES: To evaluate the impact of risk factors on the development of stress-related upper gastrointestinal bleeding in severe head injury patients randomized to treatment with a 6.25 mg/hr continuous ranitidine infusion or placebo. DESIGN: Prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. SETTING: Ten intensive care units in the United States. PATIENTS: Patients with severe head injury, defined as having a Glasgow Coma Score of < or = 10, were eligible for enrollment. INTERVENTIONS: Ranitidine 6.25 mg/hr or saline placebo was administered by continuous infusion for a maximum of 5 days. MEASUREMENTS AND MAIN RESULTS: Patients were evaluated every 8 hr for the presence of stress-related upper gastrointestinal bleeding. Bleeding developed in 15 (19%) of 81 placebo-treated patients vs. three (3%) of 86 ranitidine-treated patients (p = .002). None of the individual risk factors had a significant effect on bleeding frequency. No bleeding occurred in the four patients with one risk factor. Placebo bleeding rates in patients with 2, 3 to 5, and > 5 risk factors were 20%, 20%, and 18%, respectively. For the ranitidine-treated patients, bleeding was reported in 0%, 5%, and 0% in the 2, 3 to 5, and > 5 risk factor subgroups, respectively. Pneumonia occurred in 19% of the placebo-treated patients vs 14% in the ranitidine treatment group. CONCLUSIONS: The full risk to develop stress-related upper gastrointestinal bleeding was realized when two risk factors were present concomitantly. The presence of additional risk factors did not increase the occurrence of bleeding. A continuous infusion of ranitidine at 6.25 mg/hr provided significant protection from bleeding, regardless of the number of risk factors present.
The authors conducted a retrospective review of 21 United States trials of ranitidine in acid peptic diseases and compared the adverse events in elderly (> or = 65 years) and nonelderly (< 65 years) patients. Ranitidine dosages ranged from 150 mg/day to 300 mg twice daily for treatment periods of 4 to 52 weeks. Of the 4041 patients included in this review, 402 elderly and 2188 nonelderly patients received ranitidine and 245 elderly and 1206 nonelderly patients received placebo; 29%, 29%, 32%, and 26% of these patients, respectively, reported some type of adverse event. When only drug-related adverse events (as judged by the investigators under blinded conditions) were evaluated, these percentages dropped to 2%, 2%, and 1% and 2%, respectively. Gastrointestinal adverse events (eg, nausea and diarrhea) and central nervous system adverse events (eg, headache and dizziness) were the most common (0.7% and 0.8%, respectively), with comparable incidence rates in the elderly and nonelderly patients. The authors conclude that ranitidine is as safe in elderly patients as it is in nonelderly patients. No difference in the incidence of adverse events was found between older and younger patients who received ranitidine or placebo.
To determine the effect of concomitant administration of cimetidine and ranitidine on the pharmacokinetics of ritanserin, an open, randomized, 3-way crossover study was conducted in 9 healthy male volunteers, ages 28-40 yr, who received 800 mg oral cimetidine once daily or 300 mg oral ranitidine once daily and a single oral dose of 10 mg ritanserin. Cimetidine had no significant effect on the area under the plasma concentration-time curve of ritanserin. The maximum plasma concentration of ritanserin was decreased significantly. Time to reach maximal concentration of ritanserin was slightly but not significantly increased if the subjects were pretreated with cimetidine. A trend to a decrease in the maximum plasma concentration of ritanserin was observed after ranitidine ingestion. Time to achieve the maximum plasma concentration, terminal half-life of elimination, and the total area under the plasma concentration time curve of ritanserin were not altered. It was concluded that concurrent treatment with cimetidine 800 mg once daily or ranitidine 300 mg once daily has no effect on the bioavailability of ritanserin after a single oral 10 mg dose. [Vree TB et al; Int J Clin Pharmacol Ther Toxicol 31 (12): 597-601 (1993)] We studied the effects of cimetidine, ranitidine and famotidine on the kinetics of naproxen. The mean time beta of naproxen in 6 subjects was 25.7 + or - 5.4 hr (range 16 to 36). Naproxen acyl glucuronide accounts for 50.9 + or - 6.9% of the dose, its isomerized isoglucuronide for 6.8 + or - 2.6%, 0-desmethylnaproxen acyl glucuronide for 14.3 + or - 4.1% and its isoglucuronide for 5.5 + or - 1.5% (n = 6). Naproxen 11.3 + or - 1.1%) and 0-desmethylnaproxen 10.6 + or - 0.4%) are excreted in negligible amounts. Cimetidine, ranitidine, and famotidine all reduced significantly the tl/2 beta of naproxen by 50% from 25 hr to 13 hr and the t1/2 alpha from 4.0 hr to 1.1 hr. No effect of the H2 antagonists was observed on the absorption of naproxen. They also reduced the Vs of naproxen by 50%. The amount of naproxen acyl glucuronide, naproxen isoglucuronide and 0-desmethylnaproxen acyl glucuronide excreted in the urine, remained unchanged, 60%, 7%, and 14% respectively. [Wormsley KG; Drugs 46 (6): 976-85 (1993)] Ranitidine has been used for the treatment of millions of patients during the past 10 years. A small proportion of patients have developed a reaction to the drug shortly after the start of treatment, usually as a result of individual idiosyncrasy. Reactions during continuous, long term treatment with ranitidine are uncommon, so that maintenance treatment of the chronic peptic diseases with ranitidine for more than 10 years has not been associated with significant iatrogenic disease.
ASHP The efficacy of 150 mg ranitidine twice daily versus 500 mg Algicon (aluminum hydroxide, combination, calcium carbonate, magnesium alginate, magnesium carbonate, potassium bicarbonate) 4 times daily was assessed in a double-blind controlled trial in 32 patients (group A), ages 18-70 yr, with long-standing symptoms of gastroesophageal reflux disease and endoscopic esophagitis and 10 patients (group B) with chronic gastroesophageal reflux disease and negative esophagoscopy. After 6 wk of therapy, healing rates in patients in group A were 47% in the ranitidine treated patients and 13% in Algicon treated patients. At wk 12, corresponding rates were 67% and 38%, respectively. Symptom response and incidence of adverse effects were similar for both treatment groups. Group B patients showed good response with ranitidine or Algicon. Neither drug induced amelioration in gastroesophageal reflux disease parameters as assessed by 24-hr esophageal pH-monitoring. It was concluded that alginate compounds are effective symptomatic drugs that should not be used alone in the presence of endoscopic esophagitis.
Testing of the effectiveness and tolerability of ranitidine treatment in acid-related diseases of the gastrointestinal tract in non-selected outpatients. Study design: Observations made by 15,180 general practitioners and internists in the L-ander of former West Germany in the period January 1989 to December 1990. Patients: 23,783 patients with acid-related diseases of the gastrointestinal tract for which treatment with ranitidine is indicated (no further diagnostic or therapeutic requirement). Treatment: 300 mg ranitidine administered in the form of a single evening dose. Results: A duodenal ulcer presented in 50.1%, a gastric ulcer in 26%, and reflux esophagitis in 29.6% of the patients; in 17.5% some other gastrointestinal disease (for the most part gastritis) was diagnosed. Six weeks of treatment was associated with a high rate of healing (more than 90%). The total incidence of side effects was a very low 0.77% (183 cases). These results confirm the effectiveness and good tolerability of ranitidine.
ASHP A double blind randomized crossover study of the effects of 300 and 600 mg/day ranitidine for 16 days on gastric acid output was conducted in 9 healthy subjects who also received 0.37, 0.75, and 1.5 ug/kg pentagastrin. Pentagastrin induced an almost identical enhancement of volume secretion, total acid output and titratable acidity on days 1, 8, and 16 of the study. Doses of 300 and 600 mg ranitidine led to 80 and 90% inhibition of pentagastrin stimulated acid output, respectively. No significant tolerance to the 2 doses of ranitidine occurred within the study period. It was concluded that there is no significant decline of inhibitory effectiveness of ranitidine against pentagastrin in healthy subjects.
Patients (106) with peptic ulceration of the oesophagus, stomach and duodenum, unresponsive to 3 or more months of high-dose treatment with ranitidine, were initially given pantoprazole (40-80 mg, po) daily. In 96.7% of the patients ulcers healed within 2 to 8 weeks, and in 2.3% of patients the ulcers healed within 12 weeks. In just one patient with severe oesophagitis, the lesion took more than 6 months to heal. After ulcer healing, patients 198 to date) were treated with pantoprazole (40 mg/day) as long-term maintenance therapy. Eighty-eight of the 98 patients have been taking pantoprazole for 6 months to 3 years. During maintenance therapy, peptic disease was kept in remission in most patients with 40 mg pantoprazole. Twelve patients with esophagitis and two patients with gastric ulcers needed higher doses (80-120 mg) to control the disease. One female patient developed peripheral edema which disappeared quickly after stopping treatment. No further drug-related adverse effects were observed. Seven patients withdrew from the study and two patients died, all for non-drug-related reasons. Routine laboratory tests remained without significant changes in all patients. Mean (l/S.E.M.) serum gastrin levels were already elevated during the initial high-dose ranitidine treatment (128 + or - 23 pg/ml). Within one year of the start of the pantoprazole treatment, serum gastrin levels rose to 3 times normal values (189 + or - 32 pg/ml). Thereafter, no further increases in serum gastrin were observed for up to 2.5 years. Enterochromaffin-like (ECL) cell density increased very slightly from 0.19% to 0.24% within one year.

Pharmacology

Ranitidine decreases the secretion of gastric acid stimulated by food and drugs. It also reduces the secretion of gastric acid in hypersecretory conditions such as Zollinger-Ellison syndrome.[A176852,L10818] Marked improvements in the appearance of the esophageal tissues have been observed by endoscopic imaging after ranitidine therapy.[A176849,L10818]
Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.

MeSH Pharmacological Classification

Histamine H2 Antagonists

ATC Code

A02BA02
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BA - H2-receptor antagonists
A02BA02 - Ranitidine

Mechanism of Action

H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/
... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/
...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

66357-35-5
66357-59-3

Associated Chemicals

Ranitidine hydrochloride;66357-59-3

Wikipedia

Ranitidine
(E)-ranitidine

Drug Warnings

Minor adverse effects occur infrequently (incidence less than 3%) and include headache and rashes that usually subside with continued therapy, malaise, nausea, constipation, dizziness, and abdominal pain. ... Usual doses of ranitidine only rarely produce confusion, gynecomastia, hyperprolactinemia, sexual dysfunction, bradycardia, blood dyscrasias, or hepatitis.
Reversible blurred vision suggestive of a change in accommodation has occurred rarely. Exacerbation of ocular pain and blurred vision assoc with increased intraocular pressure and chronic glaucoma have been reported in at least one patient during ranitidine therapy. Loss of color vision, which recurred following rechallenge, has also occurred in at least one patient.
Side effects of /ranitidine and cimetidine/ that are hard to explain are headache, dizziness, malaise, myalgia, nausea, vomiting, diarrhea, and constipation.
Sexual impotence has occurred in at least one male during ranitidine therapy, but disappeared following discontinuance of the drug; impotence recurred upon rechallenge. Painful gynecomastia also has occurred during oral admin of ranitidine, but disappeared gradually following discontinuance of the drug; gynecomastia reappeared upon rechallenge.
For more Drug Warnings (Complete) data for RANITIDINE (19 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of ranitidine in adults averages 1.7-3.2 hr and may be positively correlated with age in adults. The elimination half-life is prolonged in patients with renal impairment. In children 3.5-16 yr of age, the elimination half-life averages 1.8-2 hr (range: 1.4-2.9 hr).
In one study following oral admin of a single 150-mg dose of ranitidine in patients with creatinine clearances averaging 27.2 ml/min, the terminal elimination half-life of ranitidine was 8.7 hr; a correlation between the degree of impairment and the elimination half-life of the drug was not apparent. However, in another study in patients with GFRs ... ranging from 3-69 ml/min per 1.73 sq m, ranitidine clearance was shown to correlate with GFR and elimination half-life of ranitidine was correlated with degree of renal impairment. In a study in patients with creatinine clearances of 0.5-34 ml/min, the elimination half-life ranged from 3-10 hr following IV admin of a single 50-mg dose.
The half-life of ranitidine reportedly is prolonged to about 6 hr in geriatric individuals following oral admin of a 100 mg dose of the drug.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Alimentary tract and metabolism -> Drugs for acid related disorders -> Drugs for peptic ulcer and gastro-oesophageal reflux disease (GORD) -> H2-receptor antagonists -> Antiulcers

Methods of Manufacturing

Synthesized from nitromethane.

General Manufacturing Information

PRICE BJ ET AL; FRENCH PATENT NUMBER 2,384,765 CORRESPONDING TO US PATENT NUMBER 4,128,658 (BOTH TO ALLEN & HANBURYS)

Clinical Laboratory Methods

A first order derivative spectroscopic method was developed and used to study the kinetics of piroxicam and ranitidine absorption from the gastrointestinal tract in rats.

Storage Conditions

Ranitidine hydrochloride tablets or soln should be stored in a dry place @ 15-30 °C in tight, light-resistant containers. The oral soln should be stored in a tight, light-resistant container @ 4-25 °C. Ranitidine hydrochloride injection and the commercially available injection of the drug in 0.45% sodium chloride should be protected from light and stored @ 4-30 °C; however, it is preferable that the latter preparation be stored @ room temp (25 °C), although brief exposure to temp up to 40 °C will not adversely affect stability, and that freezing be avoided. Slight darkening of the injection will not affect potency. /Ranitidine hydrochloride/

Interactions

In a randomized crossover study in volunteers plasma midazolam levels were est for 24 hr following 15 mg by mouth, either preceded by no medication or following 24 hr therapy with ranitidine. Admin of ranitidine significantly incr bioavailability of the benzodiazepine and resulted in higher plasma levels for the first 6 hr after taking midazolam.
Ten healthy male subjects were injected iv with antipyrine (1.2 g), diazepam (10 mg) or lorazepam (2 mg) on 2 randomly assigned occasions, once in the drug-free state & once while concurrently taking a therapeutic ranitidine dose of 150 mg every 12 hr. Ranitidine has no effect on either human hepatic drug oxidation, as measured by antipyrine and diazepam clearance, or human drug conjugation, as measured by lorazepam clearance.
Ranitidine does not alter the prothrombin time in subjects receiving warfarin. Differences between cimetidine and ranitidine on drug metabolism appear to exist both because the cytochrome p450 binding affinity for ranitidine is about 10 times lower than that of cimetidine and because the daily ranitidine dose is 1/4 that of cimetidine. Since both cimetidine and ranitidine change the gastric pH and fluid volume, there is the potential for altering drug absorption.
... In one study, concomitant admin of 30 ml of an aluminum and magnesium hydroxides antacid ... 30 ml of water, and a single 150 mg dose of ranitidine resulted in a 33% decrease in the absorption of ranitidine; peak serum ranitidine conc decreased from 613 to 432 ng/ml ... .
For more Interactions (Complete) data for RANITIDINE (48 total), please visit the HSDB record page.

Stability Shelf Life

Ranitidine hydrochloride injection is stable for up to 48 hr @ room temp when added to or diluted with most IV soln. ... The commercially available IV infusion soln of the drug in 0.45% sodium chloride is stable through the expiration date noted on the container when stored as recommended. When the pharmacy bulk package is used, infusion soln of ranitidine hydrochloride should be prepared within 24 hr after the vial is first entered; any drug remaining in the bulk package after this period should be discarded. /Ranitidine hydrochloride/

Dates

Modify: 2023-09-14

Explore Compound Types